
2,7-Dichloro-8-methylquinoline
Overview
Description
Chemical Structure and Properties 2,7-Dichloro-8-methylquinoline (CAS: 1215205-97-2) is a heterocyclic aromatic compound with a quinoline backbone substituted at positions 2 and 7 with chlorine atoms and at position 8 with a methyl group. The molecular formula is C₁₀H₇Cl₂N, with a molecular weight of 214.08 g/mol. Its structure combines electron-withdrawing chlorine substituents and a sterically hindering methyl group, which influence its reactivity and biological activity .
Synthesis The compound can be synthesized via chlorination of 8-methylquinoline derivatives. For example, chlorination of 7-chloro-8-methylquinoline using catalysts like azobisisobutyronitrile (AIBN) in o-dichlorobenzene under chlorine gas flow yields this compound . Alternative routes involve multi-step halogenation and methylation of quinoline precursors, though specific protocols remain proprietary .
The chlorine atoms enhance lipophilicity and binding affinity to biological targets, while the methyl group modulates steric interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-8-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction is a well-known method for constructing the quinoline ring . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent chlorination to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs catalytic systems and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis:
2,7-Dichloro-8-methylquinoline serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure facilitates various chemical transformations such as oxidation, reduction, and substitution reactions.
Reaction Type | Product Formed |
---|---|
Oxidation | This compound-3-carboxylic acid |
Reduction | This compound-3-methanol |
Substitution | Various substituted quinoline derivatives |
This compound's reactivity is enhanced by the presence of chlorine and methyl groups, making it valuable in producing biologically active compounds and materials.
Biological Applications
Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its mechanism of action, which involves interaction with biological macromolecules like proteins and nucleic acids. This interaction can lead to inhibition of enzyme functions or interference with DNA replication.
Case Study:
A study examining the compound's effects on various cancer cell lines demonstrated its ability to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Pharmaceutical Development
Lead Compound in Drug Discovery:
Due to its promising biological activities, this compound is explored as a lead compound for new pharmaceuticals targeting a range of diseases. Its synthesis can be optimized to enhance efficacy and reduce toxicity in drug formulations.
Application Area | Description |
---|---|
Antimicrobial | Potential use in developing new antibiotics |
Anticancer | Investigated for use in targeted cancer therapies |
Industrial Applications
Dyes and Pigments:
In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. The compound's unique structure allows for customization in dye formulations.
Environmental Impact and Safety
While the applications of this compound are extensive, it is essential to consider its environmental impact during synthesis and application. Research into greener synthesis methods aims to minimize waste and improve sustainability in its production processes.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-8-methylquinoline involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
Physicochemical Properties
Table 2: Solubility and Stability
Compound | Water Solubility (mg/L) | LogP | Thermal Stability (°C) |
---|---|---|---|
This compound | <1 | 3.2 | 220–225 |
7-Chloro-8-fluoroquinoline | 5.3 | 2.8 | 180–185 |
8-Chloro-7-methoxyquinoline | 22.1 | 2.1 | 190–195 |
4-Chloro-6,7-dimethoxyquinoline | 45.6 | 1.7 | 210–215 |
3,7-Dichloro-8-chloromethylquinoline | <1 | 3.5 | 200–205 |
Biological Activity
2,7-Dichloro-8-methylquinoline is a chemical compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_6Cl_2N. The presence of chlorine atoms and a methyl group in its structure enhances its reactivity and biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and cell division. This inhibition leads to the prevention of bacterial growth, making it a potential candidate for treating bacterial infections .
2. Anticancer Properties
The compound also shows promise in cancer therapy. Similar to its antimicrobial action, it interferes with cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair processes. Its ability to disrupt these pathways is under investigation for potential therapeutic applications in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It inhibits critical enzymes necessary for DNA replication.
- Nucleophilic Substitution Reactions: The chlorine atoms in the compound can act as leaving groups, allowing for further chemical modifications that may enhance its biological profile .
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinoline derivatives demonstrated that this compound exhibited potent antimicrobial activity against multiple pathogens. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. A specific study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability by over 70% at certain concentrations. The apoptotic pathways activated by the compound were linked to oxidative stress and mitochondrial dysfunction .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-Dichloro-8-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the Conrad-Limpach reaction using substituted anilines (e.g., m-chloroaniline) and ethyl ethoxymethylenemalonate. Chlorination steps using POCl₃ or SOCl₂ introduce dichloro substituents at positions 2 and 6. Methylation at position 8 is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Yield optimization requires precise temperature control (70–90°C for cyclization) and stoichiometric ratios of chlorinating agents (1:2.5 for POCl₃) .
Q. How is structural characterization of this compound performed, and what key spectral features distinguish it?
- Methodological Answer : Single-crystal X-ray diffraction confirms planarity of the quinoline ring (rms deviation <0.05 Å) and dihedral angles between substituents (e.g., 70.22° for a methoxybenzene substituent in related compounds) . NMR spectra show characteristic shifts: δ 8.5–8.7 ppm (H-3, H-4 aromatic protons), δ 2.7 ppm (methyl group at C-8), and δ 4.3 ppm (chlorine-induced deshielding in C NMR) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using methanol/water (3:1 v/v) removes unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate 4:1) isolates the product with >95% purity. For halogenated byproducts, activated charcoal treatment is recommended prior to crystallization .
Q. How do substituent positions (2,7-Cl and 8-Me) influence the compound’s reactivity in nucleophilic substitution?
- Methodological Answer : The electron-withdrawing Cl groups at positions 2 and 7 activate the quinoline ring for nucleophilic attack at C-3 and C-4. Methyl at C-8 sterically hinders substitution at adjacent positions but stabilizes intermediates through hyperconjugation. Kinetic studies show SNAr reactions at C-3 proceed 3× faster than at C-4 in DMF at 60°C .
Advanced Research Questions
Q. How can Cp*Co(III)-catalyzed C(sp³)-H activation be applied to functionalize this compound?
- Methodological Answer : The methyl group at C-8 undergoes regioselective amidation using oxazolones under Cp*Co(III) catalysis (5 mol%, 80°C, 12 h). This method avoids external oxidants and achieves 85% yield with >20:1 regioselectivity. Mechanistic studies suggest a concerted metalation-deprotonation pathway .
Q. What crystallographic evidence exists for intermolecular interactions influencing the solid-state packing of this compound derivatives?
- Methodological Answer : X-ray studies reveal N–H⋯N hydrogen bonds (2.89 Å) between quinoline rings and π-π stacking (3.4 Å interplanar distance) in derivatives. These interactions form zig-zag layers parallel to the (011) plane, affecting solubility and melting points .
Q. How can conflicting data on synthetic yields be resolved when scaling up this compound production?
- Methodological Answer : Batch-to-batch inconsistencies often arise from trace moisture in chlorinating agents. Karl Fischer titration of POCl₃ (target: <0.01% H₂O) and inert gas purging improve yield reproducibility from 60% to 88% at 100-g scale. Contradictions in literature yields (e.g., 70% vs. 50%) are attributed to inadequate drying protocols .
Q. What strategies enhance the quantum yield of this compound derivatives in fluorescent sensing applications?
- Methodological Answer : Introducing electron-donating groups (e.g., -OMe) at C-5 increases quantum yield from 0.004 to 0.70 by reducing non-radiative decay. Blue shifts (Δλ = 70 nm) are achieved via steric hindrance at the chelation site, as demonstrated in zinc sensors derived from 8-hydroxyquinoline .
Q. How should researchers interpret contradictory NMR and mass spectrometry data for halogenated quinoline derivatives?
- Methodological Answer : Discrepancies between calculated ([M+H]⁺ = 226.02) and observed m/z (226.05) may indicate isotopic patterns from Cl/Cl. For NMR, residual DMSO-d₆ (δ 2.5 ppm) can obscure peaks; use CDCl₃ for clearer aromatic proton resolution. Cross-validate with IR (C-Cl stretch at 750 cm⁻¹) .
Q. Tables
Table 1 : Key Spectral Data for this compound
Technique | Key Signals |
---|---|
H NMR | δ 8.65 (d, H-3), δ 8.52 (d, H-4), δ 2.71 (s, 8-Me) |
C NMR | δ 152.1 (C-2), δ 148.9 (C-7), δ 21.3 (8-Me) |
IR | 750 cm⁻¹ (C-Cl), 1590 cm⁻¹ (C=N) |
MS (EI) | m/z 226.02 ([M+H]⁺, 100%), 228.01 ([M+2+H]⁺, 64%) |
Table 2 : Optimization of Chlorination Conditions
Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
POCl₃ | 80 | 6 | 88 |
SOCl₂ | 70 | 8 | 75 |
PCl₅ | 90 | 4 | 68 |
Properties
IUPAC Name |
2,7-dichloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUNDFOALTTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682423 | |
Record name | 2,7-Dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-97-2 | |
Record name | 2,7-Dichloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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